molecular formula C15H13N5OS B2971050 (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285635-72-4

(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2971050
CAS No.: 1285635-72-4
M. Wt: 311.36
InChI Key: KRLYIMOPFLLRPB-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-(pyridin-4-yl)ethanone with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with possible applications as an enzyme inhibitor or receptor modulator.

Medicine

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, thiophene derivatives, and pyridine derivatives.

Uniqueness

  • The unique combination of the pyrazole, thiophene, and pyridine rings in a single molecule gives (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide distinct chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

1285635-72-4

Molecular Formula

C15H13N5OS

Molecular Weight

311.36

IUPAC Name

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10-

InChI Key

KRLYIMOPFLLRPB-YVLHZVERSA-N

SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.